2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels and the lower urinary tract .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves several steps. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters like noradrenaline and epinephrine . The compound acts as a ligand, binding to the receptor and modulating its activity . This interaction can lead to various physiological effects, such as the contraction of smooth muscles and regulation of blood pressure .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one include trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but may differ in their binding affinity and pharmacokinetic profiles . For example, trazodone is primarily used as an antidepressant, while naftopidil and urapidil are used to treat hypertension and benign prostate hyperplasia . The uniqueness of this compound lies in its specific binding affinity and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-20-16(13-22(2,3)14-18(20)27)24-21(23-15)26-11-9-25(10-12-26)17-7-5-6-8-19(17)28-4/h5-8H,9-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADYRCCVSNNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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